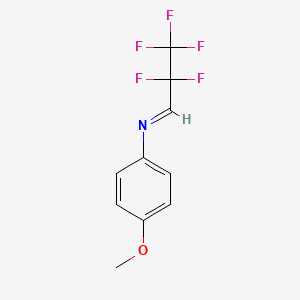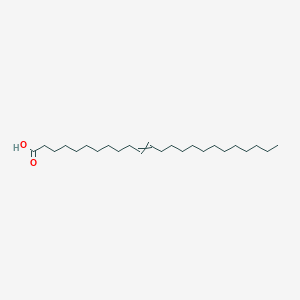![molecular formula C10H17NO2S B14264307 4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one CAS No. 205173-21-3](/img/structure/B14264307.png)
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one is a spiro compound that features a unique structure combining a spirocyclic framework with functional groups that contribute to its reactivity and potential applications. This compound is of interest in various fields of scientific research due to its distinctive chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of ketones, such as cyclohexanone, with aromatic amines and mercaptoacetic acid in the presence of a suitable solvent like dry benzene. The reaction is carried out under reflux conditions to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is often achieved through column chromatography or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Industry: The compound’s reactivity makes it useful in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one exerts its effects involves interactions with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The compound may also inhibit enzymes involved in the proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro[4.5]decan-3-one: A structurally related compound with similar reactivity but lacking the hydroxyl and thia groups.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Another related compound with additional nitrogen atoms in the spirocyclic framework.
Uniqueness
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one is unique due to the presence of both hydroxyl and thia groups, which enhance its reactivity and potential biological activity. This combination of functional groups is not commonly found in other spirocyclic compounds, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
205173-21-3 |
|---|---|
Molekularformel |
C10H17NO2S |
Molekulargewicht |
215.31 g/mol |
IUPAC-Name |
4-(2-hydroxyethyl)-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C10H17NO2S/c12-7-6-11-9(13)8-14-10(11)4-2-1-3-5-10/h12H,1-8H2 |
InChI-Schlüssel |
PYFRHVWIPXKAHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)N(C(=O)CS2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


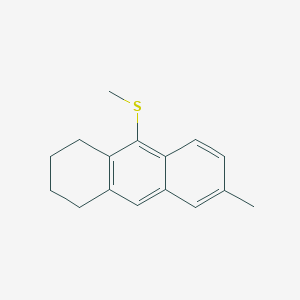
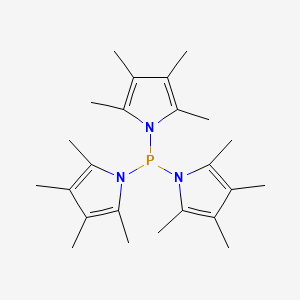
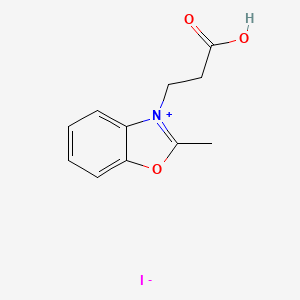
![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
methanone](/img/structure/B14264271.png)
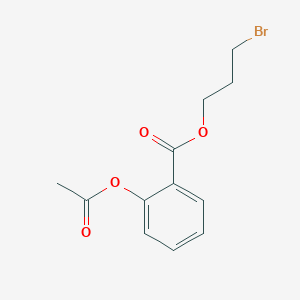
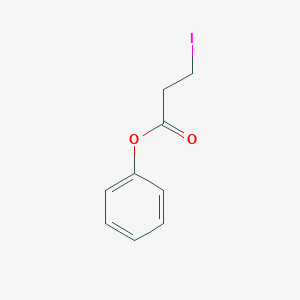
![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)
![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)
